molecular formula C19H24N2O3S B2499102 N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclopentanecarboxamide CAS No. 1171788-46-7

N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclopentanecarboxamide

Cat. No.: B2499102
CAS No.: 1171788-46-7
M. Wt: 360.47
InChI Key: JMOYUZHNIFLUSU-UHFFFAOYSA-N
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Description

“N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclopentanecarboxamide” is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, benzothiazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. “N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclopentanecarboxamide” may exhibit similar activities and could be investigated for its biological properties.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic applications. Benzothiazole derivatives have been shown to possess anti-inflammatory, antiviral, and neuroprotective activities.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclopentanecarboxamide” typically involves multiple steps, starting from commercially available precursors. The key steps may include:

    Formation of the Benzothiazole Core: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Methoxylation: Introduction of the methoxy group at the 5-position of the benzothiazole ring can be done using methanol and a suitable catalyst.

    Amide Formation: The final step involves the reaction of the benzothiazole derivative with cyclopentanecarboxylic acid and oxolan-2-ylmethylamine under coupling conditions, typically using reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclopentanecarboxamide” can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl or carbonyl group using oxidizing agents like PCC or KMnO4.

    Reduction: The amide group can be reduced to an amine using reducing agents like LiAlH4.

    Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, H2O2

    Reduction: LiAlH4, NaBH4

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Hydroxylated or carbonylated derivatives

    Reduction: Amine derivatives

    Substitution: Substituted benzothiazole derivatives

Mechanism of Action

The mechanism of action of “N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclopentanecarboxamide” would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The methoxy and amide groups may enhance binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: The parent compound, known for its wide range of biological activities.

    5-Methoxybenzothiazole: A derivative with a methoxy group at the 5-position, similar to the compound .

    Cyclopentanecarboxamide: A simple amide derivative, used as a building block in organic synthesis.

Uniqueness

“N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclopentanecarboxamide” is unique due to the combination of the benzothiazole core, methoxy group, and cyclopentanecarboxamide moiety. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-23-14-8-9-17-16(11-14)20-19(25-17)21(12-15-7-4-10-24-15)18(22)13-5-2-3-6-13/h8-9,11,13,15H,2-7,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMOYUZHNIFLUSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)N(CC3CCCO3)C(=O)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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